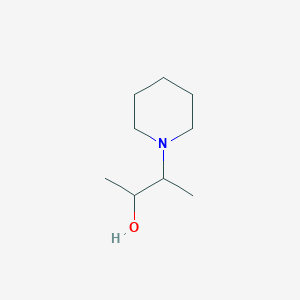

3-(Piperidin-1-yl)butan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(9(2)11)10-6-4-3-5-7-10/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGJKFMVCXTIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591040 | |

| Record name | 3-(Piperidin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088238-06-5 | |

| Record name | 3-(Piperidin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidin 1 Yl Butan 2 Ol and Analogous Structures

Strategies for the Construction of Piperidine-Butanol Backbones

The formation of the fundamental piperidine-butanol structure can be achieved through several key synthetic transformations. These methods include the functionalization of precursor molecules, the formation of the critical carbon-nitrogen bond via nucleophilic substitution, and various strategies for incorporating the piperidine (B6355638) ring.

Synthesis via Precursor Functionalization (e.g., Reduction of 3-(Piperidin-1-yl)butan-2-one)

A primary method for the synthesis of 3-(Piperidin-1-yl)butan-2-ol involves the reduction of the corresponding ketone precursor, 3-(Piperidin-1-yl)butan-2-one. This transformation is a common and effective strategy for producing amino alcohols. The reduction of the carbonyl group to a hydroxyl group can be accomplished using various reducing agents.

For instance, the reduction of N-alkyl and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones has been successfully achieved using lithium aluminum hydride. rsc.org This powerful reducing agent is capable of converting the amide functional group to the corresponding amine. While this specific example deals with a cyclic amide, the principle of reducing a carbonyl group in a piperidine-containing molecule is well-established.

The following table summarizes typical reducing agents used for the conversion of ketones to secondary alcohols.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695) solvent, room temperature | Mild and selective for ketones and aldehydes. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF solvent, followed by aqueous workup | Powerful reducing agent, will also reduce esters, carboxylic acids, and amides. |

| Catalytic Hydrogenation (H₂, catalyst) | Metal catalyst (e.g., Pd, Pt, Ni), pressure, and heat | Can be used for a wide range of reductions. |

Nucleophilic Substitution Reactions for C-N Bond Formation

The formation of the C-N bond between the piperidine ring and the butanol chain is a critical step in many synthetic routes. Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct method for achieving this linkage. lumenlearning.comyoutube.comyoutube.com In a typical approach, piperidine, acting as a nucleophile, attacks an electrophilic carbon on a butanol precursor that contains a suitable leaving group.

The success of these SN2 reactions is dependent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. lumenlearning.com Good leaving groups, such as tosylates, mesylates, or halides (Br, I), are commonly employed to facilitate the reaction. Polar aprotic solvents like DMSO can be beneficial for SN2 reactions. lumenlearning.com

An alternative strategy involves the reaction of an amine with an epoxide. The strained three-membered ring of the epoxide is readily opened by nucleophiles like piperidine, resulting in the formation of a β-amino alcohol. lumenlearning.com

Methods for Incorporating the Piperidine Ring into Carbon Chains

Various synthetic strategies exist for the construction and incorporation of the piperidine ring into a larger molecular framework. nih.gov These methods can be broadly categorized into hydrogenation/reduction of pyridine (B92270) precursors, intramolecular cyclization, and multicomponent reactions. nih.gov

Hydrogenation of substituted pyridines is a common method for producing piperidines. nih.gov This approach often requires transition metal catalysts and can be carried out under harsh conditions. nih.gov More recent developments have focused on organocatalytic methods. nih.gov

Intramolecular cyclization is another powerful technique where a linear precursor containing both the nitrogen atom and the necessary carbon chain undergoes a ring-closing reaction. nih.gov This can be achieved through various reactions, including reductive amination. nih.gov A hydrogen borrowing [5 + 1] annulation method, for example, utilizes an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction to form substituted piperidines stereoselectively. nih.gov

Stereoselective Synthesis of the Butan-2-ol Moiety

Achieving the desired stereochemistry at the secondary alcohol of the butan-2-ol moiety is often a critical aspect of the synthesis, particularly for applications in pharmaceuticals. Asymmetric reduction techniques and the use of chiral auxiliaries are two prominent strategies to control the stereochemical outcome.

Asymmetric Reduction Techniques for Ketone Precursors

The asymmetric reduction of prochiral ketones is a powerful method for producing enantiomerically enriched secondary alcohols. researchgate.net This can be achieved using chiral reducing agents or through catalytic methods employing a chiral catalyst.

Biocatalysis offers an effective approach for the asymmetric reduction of ketones. For example, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been accomplished with high stereoselectivity using a newly isolated strain of Pichia jadinii. nih.govresearchgate.net This enzymatic reduction provides the desired alcohol with excellent enantiomeric excess. nih.govresearchgate.net

Transition-metal-catalyzed asymmetric hydrogenation is another widely used method. Catalytic systems based on ruthenium, rhodium, and iridium with chiral ligands have been developed for the highly enantioselective reduction of a variety of ketones.

The following table provides examples of asymmetric reduction methods.

| Method | Catalyst/Reagent | Substrate Example | Outcome |

| Biocatalysis | Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol, >99% ee |

| Asymmetric Aldol Addition | Cinchona-based bifunctional urea (B33335) catalyst | α-Azido ketones and ethyl pyruvate | Chiral β-hydroxy-α-amino acids |

| Ketoreductase (KRED) catalyzed reduction | Recombinant ketoreductase | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine, >99% ee researchgate.net |

Chiral Auxiliary-Mediated Approaches to Secondary Alcohols

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed.

Oxazolidinones, often derived from readily available amino alcohols, are commonly used as chiral auxiliaries. wikipedia.org For example, acylation of an oxazolidinone followed by a diastereoselective alkylation or reduction can be used to introduce a new stereocenter. The auxiliary is then cleaved to reveal the desired chiral alcohol.

Pseudoephedrine is another practical chiral auxiliary that can be used for the synthesis of highly enantiomerically enriched alcohols. nih.gov Chiral 1,2-amino alcohols have been synthesized in high yields and selectivities using arylglyoxals and a pseudoephedrine auxiliary. nih.gov This reaction is catalyzed by a Brønsted acid and proceeds through a morpholinone intermediate which is then converted to the desired 1,2-amino alcohol. nih.gov

Catalytic Enantioselective Methodologies for Amino Alcohol Synthesis

The development of catalytic enantioselective methods for the synthesis of amino alcohols has provided efficient routes to stereochemically pure compounds, avoiding the need for classical resolution or the use of stoichiometric chiral auxiliaries. A variety of catalytic systems have been developed, primarily centered around transition metals and enzymes.

One of the most powerful techniques for accessing chiral amino alcohols is the asymmetric hydrogenation of α-amino ketones. nih.gov This method has been successfully applied to a wide range of substrates, affording products with high yields and excellent enantioselectivities. For instance, cobalt-catalyzed asymmetric hydrogenation has emerged as an efficient method, utilizing earth-abundant metals. By employing a chiral diphosphine ligand, such as (R,R)-BenzP*, in conjunction with a cobalt source like Co(OAc)₂, α-primary amino ketones can be hydrogenated to their corresponding vicinal amino alcohols with up to 99% enantiomeric excess (ee). nih.govacs.org The primary amino group in the substrate is thought to play a crucial role in coordinating to the metal center, thereby facilitating the stereoselective hydride transfer. nih.gov

Copper-catalyzed methodologies also offer a versatile approach to chiral amino alcohols. One notable strategy involves the sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones. nih.gov This one-pot transformation allows for the stereodivergent synthesis of amino alcohols with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov By carefully selecting the chiral ligand and reaction conditions, it is possible to access all possible stereoisomers of the amino alcohol product. nih.gov

In addition to metal catalysis, biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been employed for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This approach is particularly attractive as it uses ammonia (B1221849) as the amino donor and operates under mild reaction conditions. frontiersin.org Through protein engineering, the activity and substrate scope of AmDHs can be improved, making them viable for preparative-scale synthesis. frontiersin.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency and selectivity of catalytic enantioselective syntheses are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst and ligand, solvent, temperature, pressure, and the presence of additives.

In the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, a systematic screening of reaction parameters has been shown to be crucial for achieving optimal results. nih.govacs.org The choice of solvent, for example, can have a significant impact on both conversion and enantioselectivity. A study on the hydrogenation of 2-amino-1-phenylethanone revealed that methanol (MeOH) was the optimal solvent compared to others like ethanol (EtOH), isopropanol (B130326) (i-PrOH), and toluene. nih.gov The cobalt source and the presence of a base also play a critical role. While several cobalt salts can be used, Co(OAc)₂ in combination with a base like KHCO₃ was found to give the best results. nih.gov

The following interactive table summarizes the optimization of reaction conditions for the cobalt-catalyzed asymmetric hydrogenation of a model α-primary amino ketone.

| Entry | Cobalt Source | Ligand | Solvent | Base | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Co(BF₄)₂·6H₂O | (R,R)-BenzP | MeOH | K₂CO₃ | 95 | 96 |

| 2 | CoCl₂ | (R,R)-BenzP | MeOH | K₂CO₃ | 92 | 95 |

| 3 | Co(OAc)₂ | (R,R)-BenzP | MeOH | K₂CO₃ | 98 | 97 |

| 4 | Co(OAc)₂ | (R,R)-BenzP | EtOH | K₂CO₃ | 85 | 94 |

| 5 | Co(OAc)₂ | (R,R)-BenzP | i-PrOH | K₂CO₃ | 78 | 92 |

| 6 | Co(OAc)₂ | (R,R)-BenzP | Toluene | K₂CO₃ | 60 | 88 |

| 7 | Co(OAc)₂ | (R,R)-BenzP | MeOH | KHCO₃ | >99 | 98 |

| 8 | Co(OAc)₂ | (R,R)-BenzP | MeOH | Cs₂CO₃ | 96 | 97 |

| 9 | Co(OAc)₂ | (R,R)-BenzP* | MeOH | None | 90 | 95 |

Data is based on findings for analogous α-primary amino ketones. nih.gov

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production presents a unique set of challenges. While a synthetic route may be effective on a small scale, its feasibility for large-scale manufacturing depends on factors such as cost, safety, efficiency, and environmental impact.

Safety is a paramount concern during scale-up. Reactions that are easily managed in the laboratory can become hazardous on a larger scale due to issues with heat transfer and potential for runaway reactions. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential.

Furthermore, the choice of reagents and solvents must be re-evaluated for industrial-scale synthesis. Reagents that are acceptable for laboratory use may be too expensive, toxic, or difficult to handle in a manufacturing setting. The development of catalytic processes, especially those utilizing low catalyst loadings, is highly desirable as it minimizes waste and reduces costs. nih.govacs.org For instance, the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been successfully conducted on a gram scale with a low catalyst loading, demonstrating its potential for larger-scale applications. nih.govacs.org

Biocatalytic processes are also well-suited for industrial-scale synthesis due to their high selectivity, mild reaction conditions, and environmentally friendly nature. The scale-up of enzymatic reactions, such as the synthesis of chiral alcohols and amino acids, has been successfully demonstrated in the pharmaceutical industry. nih.gov This often involves the use of whole-cell biocatalysts or immobilized enzymes to improve stability and facilitate catalyst recycling. frontiersin.orgnih.gov

Stereochemical Investigations of 3 Piperidin 1 Yl Butan 2 Ol

Analysis of Multiple Stereogenic Centers (C2 and C3)

3-(Piperidin-1-yl)butan-2-ol possesses two stereogenic centers, at the C2 and C3 carbons of the butanol backbone. The C2 carbon is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the C3 carbon. The C3 carbon is bonded to the piperidin-1-yl group, a methyl group, a hydrogen atom, and the C2 carbon. The presence of these two distinct chiral centers gives rise to a total of 2n possible stereoisomers, where n is the number of stereogenic centers. In this case, with n=2, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are referred to as erythro and threo or, more systematically using Cahn-Ingold-Prelog nomenclature, as (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute the other. Diastereomers, unlike enantiomers, have different physical properties, such as melting points, boiling points, and solubilities, which can be exploited for their separation.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship |

|---|---|

| (2R, 3R) | Enantiomer of (2S, 3S) |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| (2S, 3R) | Enantiomer of (2R, 3S) |

| (2R, 3R) and (2R, 3S) | Diastereomers |

Enantiomeric and Diastereomeric Purity Assessment

The separation and determination of the purity of the stereoisomers of this compound are crucial for understanding their individual properties. Various analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For amino alcohols, polysaccharide-based CSPs are often effective. phenomenex.com A hypothetical chiral HPLC separation of the four stereoisomers of this compound might involve a normal-phase mobile system. The differing interactions between the stereoisomers and the chiral stationary phase would result in distinct elution times, allowing for both qualitative identification and quantitative determination of the enantiomeric and diastereomeric purity. For analogous piperidine (B6355638) derivatives, successful chiral separations have been achieved using various types of chiral columns and mobile phases. nih.gov

A classical method for resolving enantiomers is through the formation of diastereomeric salts. rsc.org Since this compound is a basic compound due to the piperidine nitrogen, it can react with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. rsc.orggavinpublishers.com These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. rsc.org Once a diastereomeric salt is isolated in pure form, the chiral auxiliary can be removed by treatment with a base to yield the pure enantiomer of the amino alcohol. This method is often scalable and can be used for preparative separations. acs.org

Table 2: Hypothetical Fractional Crystallization Scheme

| Step | Process | Outcome |

|---|---|---|

| 1 | Reaction of racemic this compound with a single enantiomer of a chiral acid (e.g., L-tartaric acid). | Formation of a mixture of two diastereomeric salts. |

| 2 | Fractional crystallization from a suitable solvent. | Separation of the less soluble diastereomeric salt. |

| 3 | Treatment of the isolated salt with a base. | Regeneration of the optically pure enantiomer of this compound. |

Determination of Absolute Configuration (e.g., by Optical Rotation, Circular Dichroism)

Once the stereoisomers are separated, determining their absolute configuration is the next critical step.

Optical rotation is a fundamental property of chiral molecules. libretexts.org Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). While the sign of rotation is an experimentally determined value, it does not directly reveal the (R) or (S) configuration at the stereogenic centers. libretexts.org

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be a powerful tool for determining the absolute configuration of chiral molecules, often by comparing experimental spectra with those predicted by theoretical calculations. acs.org For complex molecules like amino alcohols, derivatization with a chromophoric group can enhance the CD signal, aiding in the analysis.

A definitive method for determining absolute configuration is single-crystal X-ray crystallography. If a suitable crystal of one of the stereoisomers or a diastereomeric salt can be obtained, its three-dimensional structure can be determined, unambiguously assigning the configuration at each stereocenter.

Impact of Stereoisomerism on Molecular Conformation and Intermolecular Interactions

The different spatial arrangements of the substituents in the stereoisomers of this compound significantly influence their preferred molecular conformations. The relative orientation of the hydroxyl, piperidinyl, and methyl groups will affect intramolecular hydrogen bonding possibilities and steric interactions.

For instance, in the erythro diastereomers, the substituents on C2 and C3 are on opposite sides in a Fischer projection, which may lead to a more staggered conformation to minimize steric hindrance. In contrast, the threo diastereomers have these substituents on the same side, potentially leading to different conformational preferences. These conformational differences can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The stereochemistry also dictates how the molecule interacts with other chiral molecules, such as biological receptors or enzymes. The precise three-dimensional shape of each stereoisomer determines its ability to bind to a specific active site, which is often the basis for the different pharmacological activities of enantiomers and diastereomers. Molecular modeling studies on related piperidine derivatives have shown that even subtle changes in stereochemistry can lead to significant differences in binding affinity and biological activity. nih.govjohnshopkins.edu

Chemical Reactivity and Mechanistic Pathways of 3 Piperidin 1 Yl Butan 2 Ol

Reactions of the Secondary Alcohol Group

The secondary alcohol moiety in 3-(piperidin-1-yl)butan-2-ol is a versatile site for chemical modification, participating in oxidation, esterification, etherification, and substitution reactions.

Oxidation Pathways to Ketones or Carboxylic Acids

The oxidation of the secondary alcohol group in this compound can yield 3-(piperidin-1-yl)butan-2-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this, with the choice of reagent often influencing the reaction conditions and selectivity.

Common laboratory oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid, H₂CrO₄, generated in situ from chromium trioxide and sulfuric acid). google.com Milder, more selective methods like the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, or the Dess-Martin periodinane (DMP) oxidation, are also effective.

The general mechanism for oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. The alcohol oxygen attacks the chromium atom, and after a proton transfer, a molecule of water is eliminated. A base (often water) then abstracts the proton from the carbon bearing the oxygen, leading to the collapse of the intermediate and formation of the ketone and a reduced chromium species.

It is important to note that secondary alcohols, under standard conditions, are not oxidized to carboxylic acids. Cleavage of a carbon-carbon bond is required for such a transformation, which necessitates harsh reaction conditions and more powerful oxidizing agents, often leading to a mixture of products.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Reaction Conditions | Product from this compound |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | 3-(Piperidin-1-yl)butan-2-one |

| Jones Reagent (H₂CrO₄) | Acetone, 0°C to room temperature | 3-(Piperidin-1-yl)butan-2-one |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Dichloromethane (CH₂Cl₂), low temperature (-78°C) | 3-(Piperidin-1-yl)butan-2-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | 3-(Piperidin-1-yl)butan-2-one |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.

Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct and to catalyze the reaction.

Etherification: The formation of an ether from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The choice of the alkyl halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions.

Substitution Reactions Involving the Hydroxyl Group (e.g., Conversion to Alkyl Halides)

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate substitution reactions, it must first be converted into a better leaving group. This is typically achieved by protonating the hydroxyl group with a strong acid or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or an inorganic ester.

Reaction with Hydrogen Halides: Secondary alcohols can react with hydrogen halides (HCl, HBr, HI) to form the corresponding alkyl halides. The reaction proceeds through an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the alcohol. For a secondary alcohol like this compound, the reaction with a strong acid like HBr would likely proceed via an Sₙ1 pathway. The hydroxyl group is first protonated by the acid to form a good leaving group (water). Departure of the water molecule results in the formation of a secondary carbocation, which is then attacked by the halide ion to give the alkyl halide. Rearrangements of the carbocation intermediate are possible if a more stable carbocation can be formed.

Reaction with Thionyl Chloride and Phosphorus Tribromide: For the synthesis of alkyl chlorides and bromides, respectively, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often preferred reagents as they avoid the strongly acidic conditions of hydrogen halides and can provide better control over stereochemistry.

With thionyl chloride, the alcohol attacks the sulfur atom, and after a series of steps, a chlorosulfite intermediate is formed. In the presence of a base like pyridine, the reaction typically proceeds with inversion of configuration via an Sₙ2 mechanism. The chloride ion attacks the carbon bearing the chlorosulfite group, which departs as sulfur dioxide and a chloride ion.

Similarly, phosphorus tribromide reacts with the alcohol to form a dibromophosphite intermediate. A bromide ion, generated from the PBr₃, then acts as a nucleophile in an Sₙ2 reaction, displacing the leaving group and resulting in an inversion of stereochemistry at the reaction center.

Reactivity Profile of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of this compound is a tertiary amine, making it a nucleophilic and basic center.

Protonation Equilibria and Salt Formation

As a Lewis base, the lone pair of electrons on the nitrogen atom can readily accept a proton from an acid. This protonation reaction forms a piperidinium (B107235) salt. The position of the equilibrium depends on the pKa of the acid and the pKb of the amine. Treatment of this compound with a strong acid, such as hydrochloric acid or sulfuric acid, will result in the quantitative formation of the corresponding ammonium (B1175870) salt. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.

N-Alkylation and Acylation Reactions

N-Alkylation: The nucleophilic nitrogen of the piperidine ring can react with alkyl halides in a nucleophilic substitution reaction to form a quaternary ammonium salt. This is an Sₙ2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The rate of this reaction is influenced by the steric hindrance around both the nitrogen atom and the alkyl halide.

N-Acylation: The piperidine nitrogen can also react with acylating agents such as acid chlorides or acid anhydrides to form an N-acylpiperidinium species. This reaction is analogous to the acylation of the alcohol group but occurs at the nitrogen center. The nitrogen's lone pair attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the product. In the context of this compound, acylation of the nitrogen would lead to the formation of a positively charged quaternary acylammonium ion.

Cyclization and Rearrangement Studies of this compound

While specific studies on the cyclization and rearrangement of this compound are not extensively documented in publicly available literature, the chemical structure of this β-amino alcohol suggests the potential for several intramolecular reactions. The proximity of the hydroxyl and piperidinyl groups allows for the possibility of cyclization reactions under appropriate conditions. For instance, N-substituted amino alcohols can undergo cyclization to form cyclic amines or amides, often facilitated by a catalyst. rsc.orgresearchgate.neted.ac.uk The reaction pathway can be influenced by the addition of reagents; for example, the presence of water may favor the formation of a cyclic amine, while a hydrogen acceptor could lead to a cyclic amide. rsc.orgresearchgate.net

One potential cyclization pathway for this compound could involve the intramolecular substitution of the hydroxyl group (after conversion to a better leaving group) by the nitrogen atom of the piperidine ring. This would lead to the formation of a quaternary ammonium salt with a new ring system. The feasibility of such a reaction would depend on the stereochemistry of the starting material and the reaction conditions employed.

Rearrangement reactions are also a possibility for β-amino alcohols, particularly when the hydroxyl group is transformed into a good leaving group. nih.govresearchgate.net For example, the Tiffeneau-Demjanov rearrangement involves the conversion of a 1,2-amino alcohol to a ketone through the formation of a diazonium intermediate from the amine and treatment with nitrous acid. libretexts.org In the case of this compound, this would require N-deprotection first, which is not a direct rearrangement of the parent compound.

Another potential rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or alkyl shift to a carbocation intermediate. wikipedia.orgmychemblog.comlibretexts.org If the hydroxyl group of this compound is protonated and eliminated as water, a secondary carbocation would form. This carbocation could potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a rearranged product upon reaction with a nucleophile.

The Smiles rearrangement is another type of reaction that has been observed in the synthesis of β-amino alcohols, although it typically involves N-arylated compounds. acs.org This reaction proceeds via an intramolecular nucleophilic aromatic substitution.

It is important to note that the occurrence of these cyclization and rearrangement reactions for this compound is speculative and would require experimental validation. The specific products and the predominant reaction pathway would be highly dependent on the reagents and conditions used.

Elucidation of Reaction Mechanisms (e.g., SN1, SN2, E1cB, E2 pathways)

The elucidation of reaction mechanisms for this compound would primarily focus on reactions involving the hydroxyl group, as it is the most reactive functional group for substitution and elimination reactions. For these reactions to occur, the hydroxyl group must first be converted into a good leaving group, for example, by protonation in an acidic medium to form a hydronium ion, or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Nucleophilic Substitution Reactions (SN1 and SN2):

The competition between SN1 and SN2 pathways is governed by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. medlifemastery.comorganic-chemistry.orgreddit.commasterorganicchemistry.comyoutube.com

SN1 Mechanism: An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. reddit.comyoutube.com For this compound, after converting the hydroxyl group into a good leaving group, its departure would lead to a secondary carbocation at the C2 position. This carbocation could then be attacked by a nucleophile from either face, potentially leading to a racemic mixture of products if the carbon is chiral. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com The formation of a carbocation also opens up the possibility of rearrangement reactions, such as a 1,2-hydride shift, to form a more stable carbocation. chemistrysteps.com SN1 reactions are favored by polar protic solvents, which can stabilize both the carbocation intermediate and the leaving group. medlifemastery.comorganic-chemistry.org

SN2 Mechanism: An SN2 reaction is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. reddit.comyoutube.com This "backside attack" results in an inversion of stereochemistry at the reaction center. For this compound, an SN2 reaction would be favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. medlifemastery.comorganic-chemistry.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. medlifemastery.com The secondary nature of the carbon bearing the leaving group in this compound makes it susceptible to both SN1 and SN2 reactions, and the specific conditions will determine the dominant pathway.

Elimination Reactions (E1 and E2):

Elimination reactions result in the formation of a double bond and compete with substitution reactions. The choice between E1 and E2 pathways is influenced by the substrate, the strength of the base, the leaving group, and the solvent. chemistrysteps.commasterorganicchemistry.comyoutube.comamazonaws.com

E1 Mechanism: The E1 reaction is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. amazonaws.com After the leaving group departs to form the secondary carbocation, a weak base can abstract a proton from an adjacent carbon (β-carbon) to form a double bond. In this compound, there are two β-carbons (C1 and C3), which could lead to the formation of two different alkene products. According to Zaitsev's rule, the more substituted alkene is typically the major product. amazonaws.com E1 reactions are favored by high temperatures and the use of weak bases. chemistrysteps.com

E2 Mechanism: The E2 reaction is a one-step, concerted process where a strong base removes a proton from a β-carbon while the leaving group simultaneously departs from the α-carbon. amazonaws.com This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. The rate of an E2 reaction depends on the concentrations of both the substrate and the base. Strong, bulky bases tend to favor elimination over substitution and can influence the regioselectivity of the reaction (Hofmann vs. Zaitsev products).

E1cB Mechanism: The E1cB (Elimination Unimolecular conjugate Base) mechanism is a two-step process that occurs with substrates having a poor leaving group and an acidic proton. The first step involves the formation of a carbanion (the conjugate base) by a strong base, followed by the departure of the leaving group in the second, rate-determining step. Given that the hydroxyl group is a poor leaving group, an E1cB pathway could be considered under specific basic conditions, especially if the acidity of a β-proton is enhanced.

The following table summarizes the key factors influencing the competition between these mechanistic pathways for a derivative of this compound with a good leaving group.

| Reaction Type | Substrate | Nucleophile/Base | Solvent | Leaving Group | Key Feature |

| SN1 | Secondary (favored by carbocation stability) | Weak nucleophile | Polar protic | Good | Carbocation intermediate, rearrangements possible |

| SN2 | Secondary (sensitive to steric hindrance) | Strong, unhindered nucleophile | Polar aprotic | Good | Concerted, inversion of stereochemistry |

| E1 | Secondary (favored by carbocation stability) | Weak base, high temperature | Polar protic | Good | Carbocation intermediate, Zaitsev product favored |

| E2 | Secondary | Strong, often bulky base | Less polar | Good | Concerted, requires anti-periplanar geometry |

| E1cB | Secondary | Strong base | Varies | Poor | Carbanion intermediate |

Advanced Analytical Methodologies for Characterization of 3 Piperidin 1 Yl Butan 2 Ol

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons and their neighboring protons. For 3-(Piperidin-1-yl)butan-2-ol, the spectrum would show distinct signals for the protons on the butanol chain and the piperidine (B6355638) ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. docbrown.info The spectrum for this compound is expected to show nine distinct signals, corresponding to each unique carbon atom in the asymmetric structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. azom.com

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the ¹H and ¹³C signals. mdpi.com A COSY spectrum would reveal proton-proton couplings within the butanol backbone and the piperidine ring, while an HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the piperidine ring and the butanol chain.

Predicted NMR Data for this compound

| Position | Structure Fragment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| C1 | -CH₃ | ~1.1-1.2 (d) | ~15-20 |

| C2 | -CH(OH)- | ~3.6-3.8 (m) | ~65-70 |

| C3 | -CH(N)- | ~2.5-2.7 (m) | ~60-65 |

| C4 | -CH₃ | ~0.9-1.0 (d) | ~10-15 |

| C2'/C6' | Piperidine (-CH₂-N-) | ~2.4-2.6 (m) | ~50-55 |

| C3'/C5' | Piperidine (-CH₂-) | ~1.5-1.7 (m) | ~26-28 |

| C4' | Piperidine (-CH₂-) | ~1.4-1.6 (m) | ~24-26 |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary. (d) = doublet, (m) = multiplet.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation patterns offer clues to the molecule's structure. nih.gov

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The fragmentation of this compound would likely involve several key pathways:

Alpha-cleavage: The bonds adjacent to the heteroatoms (oxygen and nitrogen) are prone to breaking. Cleavage adjacent to the nitrogen of the piperidine ring is a dominant fragmentation pathway for N-alkylpiperidines. miamioh.edu

Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak at [M-18]⁺. libretexts.org

Cleavage of the Butanol Chain: Fragmentation can occur along the carbon backbone, leading to the loss of methyl ([M-15]⁺) or ethyl ([M-29]⁺) radicals. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates volatile compounds in a mixture before they are introduced to the mass spectrometer. GC-MS is well-suited for analyzing this compound, providing both its retention time for identification and its mass spectrum for structural confirmation. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For less volatile compounds or complex mixtures, UPLC-MS is the method of choice. nih.gov It separates compounds in the liquid phase before ionization (e.g., via Electrospray Ionization, ESI) and mass analysis. ESI is a softer ionization technique that often yields a prominent molecular ion peak ([M+H]⁺), which is crucial for determining the molecular weight. nih.govnih.gov

Predicted Mass Spectrometry Fragmentation Data

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 142 | [C₈H₁₆NO]⁺ | Loss of CH₃ |

| 112 | [C₇H₁₄N]⁺ | Alpha-cleavage, loss of CH₃CHOH |

| 84 | [C₅H₁₀N]⁺ | Piperidine fragment |

| 57 | [C₄H₉]⁺ | Butyl fragment |

| 45 | [C₂H₅O]⁺ | CH₃CHOH fragment |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a molecular "fingerprint" and are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. docbrown.infodocbrown.info Other key absorptions would include C-H stretching vibrations around 2850-3000 cm⁻¹, C-O stretching around 1050-1150 cm⁻¹, and C-N stretching near 1020-1250 cm⁻¹.

Raman Spectroscopy: While the O-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the piperidine ring and butanol chain would produce strong signals. nih.gov Raman spectroscopy can provide complementary information, especially in the fingerprint region (below 1500 cm⁻¹).

Characteristic Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3200-3600 | O-H stretch | Alcohol | Strong, Broad | Weak |

| 2850-3000 | C-H stretch | Alkyl, Piperidine | Strong | Strong |

| 1440-1480 | C-H bend | CH₂ | Medium | Medium |

| 1020-1250 | C-N stretch | Tertiary Amine | Medium | Medium-Weak |

| 1050-1150 | C-O stretch | Secondary Alcohol | Strong | Medium-Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, such as conjugated systems or aromatic rings.

This compound is a saturated aliphatic amine and alcohol. It lacks a chromophore that absorbs in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is not a primary technique for its structural characterization or quantitative analysis. tandfonline.com Its utility would be limited to detecting impurities that do contain chromophores or for analysis after a chemical derivatization step that introduces a UV-active moiety to the molecule.

Solid-State Structural Determination (e.g., X-ray Crystallography of related compounds)

X-ray crystallography stands as the definitive technique for determining the precise three-dimensional structure of a molecule in its crystalline solid state. While a specific crystal structure for this compound was not found, analysis of related piperidine and amino alcohol compounds provides significant insight into its expected solid-state characteristics. nih.govresearchgate.netnih.gov

Studies on various piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. nih.govnih.gov The presence of both a hydroxyl (-OH) group and a piperidine nitrogen atom makes this compound capable of acting as both a hydrogen bond donor and acceptor. nih.govuni-lj.si These hydrogen bonds are powerful intermolecular forces that dictate how the molecules pack together in a crystal lattice. nih.govnih.gov It is highly probable that the crystal structure would feature extensive networks of intermolecular hydrogen bonds, likely involving the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule. nih.govrsc.org

Table 3: Expected Crystallographic Parameters and Structural Features

| Feature | Typical Observation in Related Structures | Expected for this compound |

| Piperidine Ring Conformation | Predominantly chair conformation. nih.govnih.gov | A chair conformation is expected. |

| Molecular Packing | Governed by intermolecular interactions. | Packing will be dominated by hydrogen bonding. nih.gov |

| Hydrogen Bonding | O-H···N and N-H···O interactions are common in amino alcohols. nih.govnih.gov | Strong intermolecular O-H···N hydrogen bonds are anticipated. |

| Key Bond Lengths | C-N: ~1.46 Å; C-O: ~1.43 Å | Bond lengths are expected to be in the standard range for similar single bonds. |

Computational Chemistry and Molecular Modeling of 3 Piperidin 1 Yl Butan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the electronic structure and geometry of 3-(Piperidin-1-yl)butan-2-ol.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net The process begins with geometry optimization, where the molecule's three-dimensional arrangement is adjusted to find the lowest energy, most stable conformation. For this compound, this involves calculating the forces on each atom and iteratively minimizing them until a stable structure is achieved. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT is used to calculate the electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. A study on a related piperidin-4-one derivative demonstrated the use of DFT to compare theoretically optimized geometry with experimentally determined structures. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (piperidine ring) | 1.47 Å |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Length | C-C (butane chain) | 1.54 Å |

| Bond Angle | C-N-C (piperidine ring) | 112.5° |

| Bond Angle | C-C-O (butanol backbone) | 109.8° |

| Dihedral Angle | H-O-C-C | 178.5° |

Note: The data in this table is representative and for illustrative purposes, as specific computational studies on this molecule are not widely published.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier molecular orbital theory is essential for predicting a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily excitable. mdpi.comresearchgate.net For this compound, the HOMO is likely localized on the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the hydroxyl group due to the presence of lone pairs, while the LUMO would be distributed over the carbon backbone.

Table 2: Representative Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 5.90 |

Note: This data is hypothetical and serves to illustrate the typical output of a HOMO-LUMO analysis.

Conformational Analysis and Energy Minima Determination

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a flexible molecule like this compound, which contains a piperidine ring and a flexible butane (B89635) chain, numerous conformations are possible. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net

The analysis of butane, a simpler related structure, shows how rotation around the central C-C bond leads to different staggered (anti and gauche) and eclipsed conformations with varying energy levels. youtube.com Similarly, for this compound, rotations around the C-C and C-N bonds of the butanol substituent will lead to various conformers. Computational methods, such as molecular mechanics or DFT scans, can be used to map the potential energy surface as a function of specific dihedral angles. This process identifies the energy minima, which correspond to the most stable, and therefore most probable, conformations of the molecule at equilibrium. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, an MD simulation would model the molecule's behavior in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion for the system.

This technique allows for the exploration of the molecule's conformational landscape, revealing not only the stable energy minima but also the transition pathways between them. MD simulations provide a dynamic picture of the molecule's flexibility, showing how the piperidine ring might pucker and how the side chain moves and folds. The resulting trajectory can be analyzed to understand the distribution of different conformations over time, providing a more complete picture than the static view from energy minimization. mdpi.com

Prediction of Spectroscopic Data and Property Correlation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov

Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. researchgate.net Predicted ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted spectra can aid in the interpretation of experimental results. By correlating calculated properties (like the HOMO-LUMO gap or molecular electrostatic potential) with observed chemical behavior or biological activity, quantitative structure-activity relationship (QSAR) models can be developed for related piperidine derivatives. clinmedkaz.org

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| O-H Stretch | 3450 | 3400-3500 |

| C-N Stretch | 1155 | 1140-1165 |

| ¹H NMR Chemical Shift (ppm) | ||

| H on C-OH | 3.85 | 3.7-4.0 |

| H on C-N (piperidine) | 2.50 | 2.4-2.6 |

Note: Predicted values are representative and for illustrative purposes only.

Molecular Interactions and Mechanistic Insights of Piperidine Containing Alcohols in Vitro Studies

Receptor Binding and Modulation Mechanisms

In vitro studies provide a foundational understanding of how piperidine-containing alcohols, such as 3-(Piperidin-1-yl)butan-2-ol, and their precursors interact with various biological targets at a molecular level. These investigations are crucial for elucidating the mechanisms that underpin their pharmacological effects.

The ketone precursor of this compound is a subject of interest in the study of sigma receptors, which are implicated in a range of neurological functions and diseases. Piperidine (B6355638) and piperazine-based compounds have been a focus in the development of selective sigma receptor ligands.

A screening of a collection of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor (S1R) agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol (B65202) (Ki value of 2.5 nM). Functional assays confirmed its role as an S1R agonist. Molecular docking and dynamic simulations have been employed to understand the binding mode of these ligands, identifying key amino acid interactions within the receptor.

The affinity of various piperidine-based compounds for both sigma-1 (S1R) and sigma-2 (S2R) receptors has been evaluated through radioligand binding assays. For instance, certain N-substituted piperidines have demonstrated high affinity for the S1R, with some compounds showing selectivity over the S2R. The structural features of these molecules, such as the nature of the substituent on the piperidine ring, play a crucial role in determining their binding affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound | S1R Ki (nM) | S2R Ki (nM) |

|---|---|---|

| Compound 1 | 3.2 | >1000 |

| Haloperidol | 2.5 | 350 |

| Compound 1a | 0.34-1.18 | 52.3-809 |

| Compound 1b | 0.89-1.49 | 52.3-809 |

Data compiled from studies on various piperidine-based compounds.

Beyond sigma receptors, piperidine derivatives have been investigated for their interactions with other neurotransmitter systems, notably opioid receptors. The piperidine moiety is a core component of morphine, which is known for its analgesic properties mediated through µ-opioid receptors.

A series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential via interaction with the µ-opioid receptor. Molecular docking studies of these derivatives revealed significant binding affinities, with scores ranging from -8.13 to -13.37 kcal/mol, indicating strong interactions with key residues in the receptor's binding pocket. The analgesic effects of the most potent compound were found to be reversible by naloxone, further suggesting a µ-opioid receptor-mediated mechanism.

Enzyme Inhibition and Activation Mechanisms

Piperidine derivatives have been shown to interact with various enzymes, exhibiting both inhibitory and, in some cases, activating properties. These interactions are critical to their therapeutic potential in a range of diseases.

One area of significant research is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A novel xanthine-based DPP-4 inhibitor containing a piperidine moiety, (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), has demonstrated superior potency in vitro compared to other DPP-4 inhibitors. It exhibited a competitive inhibition mechanism with a Ki of 1 nM and showed high selectivity for DPP-4 over other proteases.

Other studies have explored the inhibitory effects of novel piperidine derivatives on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST). Newly synthesized heterocyclic Schiff-Mannich base compounds containing a piperidine moiety displayed significant inhibitory activity against these enzymes, with Ki values in the micromolar range.

Table 2: In Vitro Enzyme Inhibition by Piperidine Derivatives

| Enzyme | Compound Class | Ki Range (µM) |

|---|---|---|

| DPP-4 | Xanthine-based piperidine derivative | 0.001 |

| AChE | Heterocyclic Schiff-Mannich bases | 17.87 - 30.53 |

| BChE | Heterocyclic Schiff-Mannich bases | 9.08 - 20.02 |

| GST | Heterocyclic Schiff-Mannich bases | 20.06 - 36.86 |

Data represents findings from various studies on piperidine-containing compounds.

In Vitro Cellular Pathway Investigations

The effects of piperidine-containing compounds at the cellular level are a key area of investigation, with a focus on pathways related to cancer and inflammation.

The anticancer properties of piperidine and its derivatives have been extensively studied, with many compounds demonstrating the ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.

Studies on various piperidone compounds, which are ketone precursors to piperidine alcohols, have shown selective cytotoxicity towards tumorigenic cells. These compounds have been found to activate the intrinsic pathway of apoptosis, characterized by the depolarization of mitochondria and the generation of reactive oxygen species (ROS). This leads to the activation of caspases, such as caspase-3/7, which are key executioners of apoptosis.

Furthermore, some piperidones have been observed to cause an accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition, which can induce proteotoxic stress and lead to apoptosis. The modulation of apoptosis-related proteins, such as an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, has also been documented. The PI3K/Akt signaling pathway, which is often dysregulated in cancer, has been identified as a target for some piperidine derivatives, with inhibition of this pathway contributing to their pro-apoptotic effects.

Table 3: Effects of Piperidine Derivatives on Cancer Cell Lines

| Cell Line | Compound Type | Observed Effects |

|---|---|---|

| Leukemia cells | Piperidones | Induction of apoptosis, accumulation of poly-ubiquitinated proteins |

| Prostate cancer (PC3) | Piperidine derivative | Inhibition of proliferation, induction of apoptosis |

| Colon cancer (HT29, DLD-1) | 2-amino-4-(1-piperidine) pyridine (B92270) | Inhibition of proliferation, cell cycle arrest |

| Oral cancer (HSC-3) | Piperine | Induction of apoptosis and autophagy, inhibition of PI3K/Akt pathway |

This table summarizes findings from multiple in vitro studies on various cancer cell lines.

Piperidine derivatives have demonstrated a broad range of pharmacological activities, including anti-inflammatory effects. The piperidine scaffold is present in various natural and synthetic compounds that can modulate inflammatory pathways.

In vitro studies on piperidine-substituted triazine derivatives have shown potential anti-inflammatory activity. These compounds have been investigated for their ability to modulate the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. The anti-inflammatory properties of piperidine derivatives make them attractive candidates for the development of new treatments for inflammatory diseases.

Antiviral Activity against specific viral targets (general for piperidine derivatives)

Piperidine derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including notable antiviral properties. nih.gov In vitro studies have demonstrated the potential of these compounds to inhibit the replication of a diverse range of viruses. The versatility of the piperidine scaffold allows for structural modifications that can be tailored to interact with specific viral targets. researchgate.net

Research into piperidine alkaloids, such as those isolated from Senna spectabilis, has revealed promising activity against Chikungunya virus (CHIKV). nih.govunesp.br Specifically, the alkaloids (-)-cassine and (-)-spectaline have demonstrated anti-CHIKV activity in cell-based assays. unesp.br These findings underscore the potential of naturally derived piperidine compounds as a source for novel antiviral agents.

Furthermore, synthetic piperidine derivatives have been investigated for their efficacy against other viral pathogens. For instance, various newly synthesized piperidine-containing compounds have been evaluated for their inhibitory effects against the influenza A virus and even the SARS-CoV-2 virus. researchgate.netnih.gov The biological properties of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring, which allows for the optimization of antiviral activity against specific viral targets. nih.gov While the precise mechanisms are still under investigation for many derivatives, the existing data strongly supports the continued exploration of piperidine-based compounds in the development of new antiviral therapies.

Structure-Activity Relationship (SAR) Studies for Bioactivity

The biological activity of piperidine-containing compounds is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological effects, thereby guiding the design of more potent and selective therapeutic agents. For piperidine derivatives, SAR studies have provided valuable insights into the influence of various structural modifications on their bioactivity.

Influence of Piperidine Ring Substituents on Activity

Substituents on the piperidine ring play a pivotal role in modulating the biological activity of these compounds. mdpi.com The nature, position, and stereochemistry of these substituents can significantly impact the molecule's interaction with its biological target.

The addition of different functional groups to the piperidine ring can alter the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile. For example, the introduction of specific halogen atoms, like fluorine or bromine, can enhance pharmacokinetic properties and improve biological activities. nih.gov

Studies on various piperidine derivatives have demonstrated that the position of substituents is a critical determinant of activity. For instance, in a series of coumarin (B35378) derivatives with substituted piperidinyl compounds, it was found that the position of the substituents on the piperidine ring strongly influenced their inhibitory activity against monoamine oxidase-B (MAO-B). nih.gov

The following table summarizes the influence of piperidine ring substituents on the bioactivity of different classes of piperidine derivatives based on various studies.

| Compound Class | Substituent Modification | Effect on Bioactivity | Reference |

| Coumarin-piperidine hybrids | 1,3-substitution vs. 1,4-substitution | 1,3-substituted compounds showed better MAO-B inhibition. | nih.gov |

| Piperine derivatives | 4-methyl substitution on piperidine ring | Resulted in a potent derivative with high MAO-B inhibitory activity. | nih.gov |

| N-aryl-piperidine derivatives | Substituents on the aromatic ring | Greatly influenced agonistic activity at the human histamine (B1213489) H3 receptor. | nih.gov |

These examples highlight the principle that even subtle changes to the substituents on the piperidine ring can lead to significant differences in biological activity, emphasizing the importance of systematic SAR studies in the development of piperidine-based therapeutic agents.

Role of the Alcohol Functionality and Stereochemistry in Ligand-Target Recognition

The presence of a hydroxyl group, as seen in piperidine-containing alcohols, introduces a key functional group that can participate in hydrogen bonding interactions with biological targets. This can significantly enhance the binding affinity and specificity of the molecule. The alcohol functionality can act as both a hydrogen bond donor and acceptor, providing flexibility in its interactions with amino acid residues in a protein's active site.

Stereochemistry is another critical factor that governs the biological activity of chiral molecules. mdpi.com For compounds with one or more stereocenters, such as this compound, the spatial arrangement of atoms can dramatically affect how the molecule fits into a binding site. nih.gov Often, only one enantiomer or diastereomer of a chiral drug will exhibit the desired therapeutic effect, while the other(s) may be less active or even produce unwanted side effects. nih.gov

The precise three-dimensional structure of a molecule determines its ability to bind to a specific biological target. Molecular modeling studies can provide insights into the structural and stereochemical requirements for efficient ligand-target interactions, which can lead to covalent or non-covalent binding and subsequent biological effects. mdpi.comnih.gov Therefore, the control of stereochemistry during the synthesis of chiral piperidine alcohols is of paramount importance for the development of effective and selective therapeutic agents.

Synthesis and Characterization of Derivatives and Analogues of 3 Piperidin 1 Yl Butan 2 Ol

Design Principles for Derivatization and Analogue Development

The design of derivatives and analogues of 3-(piperidin-1-yl)butan-2-ol is primarily guided by structure-activity relationship (SAR) studies. copernicus.orgnih.gov The goal is to systematically modify the parent structure to enhance biological activity and drug-like properties. Key areas for modification on the this compound scaffold include the piperidine (B6355638) ring, the butanol backbone, and the hydroxyl and amino functionalities.

Key Design Considerations:

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence the compound's lipophilicity, polarity, and steric profile, which in turn can affect its binding affinity to biological targets. nih.gov Modifications at the 2, 3, or 4-positions of the piperidine ring are common strategies. For instance, the introduction of polar groups could enhance aqueous solubility, while non-polar groups might improve membrane permeability.

Derivatization of the Hydroxyl Group: The secondary alcohol can be a key hydrogen bond donor or acceptor. Esterification or etherification of this group can modulate its hydrogen bonding capacity and pharmacokinetic properties, for example, by creating a prodrug that is metabolized in vivo to the active hydroxyl compound.

N-Substituents on the Piperidine: While the parent compound has a saturated piperidine, the introduction of substituents on the nitrogen atom is a common strategy in medicinal chemistry. However, for this compound, the nitrogen is tertiary. Therefore, modifications would focus on the carbon atoms of the piperidine ring.

The overarching design principle is to create a library of diverse analogues to explore the chemical space around the parent compound. This systematic approach allows for the identification of key structural features responsible for the desired biological effects. nih.gov

Preparation of Substituted Piperidine-Butanol Scaffolds

The synthesis of derivatives of this compound can be achieved through various synthetic routes, either by modifying the parent compound or by building the substituted scaffold from simpler starting materials.

One common approach is the reductive amination of a suitable amino alcohol with a substituted piperidone. researchgate.net This method allows for the introduction of diversity at the piperidine ring. For example, reacting a chiral amino alcohol with a commercially available or synthesized N-protected-4-piperidone, followed by reduction of the resulting imine or enamine, and subsequent deprotection, would yield the desired 4-substituted piperidine analogue.

Alternatively, multi-step synthetic sequences starting from readily available chiral precursors like L-glutamic acid can be employed to construct enantiomerically pure substituted piperidines. researchgate.net Such routes often involve key steps like diester formation, reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an appropriate amine to form the piperidine ring. researchgate.net

The table below outlines some general synthetic strategies for preparing substituted piperidine-butanol scaffolds.

| Strategy | Description | Key Intermediates |

| Reductive Amination | Reaction of a chiral amino alcohol with a substituted piperidone followed by reduction. | Substituted piperidones, chiral amino alcohols |

| Intramolecular Cyclization | Cyclization of a linear precursor containing both the amine and the butanol fragments with appropriate activating groups. nih.gov | Ditosylates or dihalides of amino diols |

| Alkylation | Direct alkylation of a substituted piperidine with a suitable electrophile containing the butanol moiety. | Substituted piperidines, chiral epoxides or halohydrins |

| Multi-component Reactions | One-pot synthesis involving the reaction of an amine, an aldehyde, and a β-ketoester to construct highly functionalized piperidine rings. ajchem-a.com This can be adapted to incorporate the butanol side chain. | Anilines, benzaldehydes, β-ketoesters |

Bioisosteric Replacements within the Molecular Framework

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, leading to comparable biological activity. uniroma1.itnih.gov In the context of this compound, several bioisosteric replacements can be envisioned to fine-tune its properties.

Potential Bioisosteric Replacements:

Piperidine Ring Analogues: The piperidine ring can be replaced with other six-membered heterocycles such as morpholine, thiomorpholine, or piperazine (B1678402) to alter polarity and hydrogen bonding capabilities. Five-membered rings like pyrrolidine (B122466) or thiazolidine (B150603) could also be explored to change the steric profile.

Hydroxyl Group Bioisosteres: The secondary alcohol is a crucial functional group. It can be replaced with bioisosteres like a primary amide (-CONH2), a sulfonamide (-SO2NH2), or a hydroxamic acid (-CONHOH) to introduce different hydrogen bonding patterns and acidity. The replacement of the hydroxyl group with a fluorine atom is another common strategy to block metabolism at that position and alter electronic properties. acs.org

Carbonyl Bioisosteres: If derivatives containing a carbonyl group were to be synthesized (e.g., an amide linkage), the carbonyl group could be replaced by bioisosteres such as a sulfone, a sulfoxide (B87167), or an oxetane (B1205548) to modulate polarity and metabolic stability.

The following table provides examples of potential bioisosteric replacements for different moieties within the this compound scaffold.

| Original Moiety | Bioisosteric Replacement(s) | Rationale for Replacement |

| Piperidine | Morpholine, Thiomorpholine, Piperazine, Pyrrolidine | Modulate polarity, hydrogen bonding capacity, and ring size. |

| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Fluorine (-F), Methyl ether (-OCH3) | Alter hydrogen bonding properties, metabolic stability, and electronic effects. acs.org |

| Butanol Chain | Introduction of heteroatoms (e.g., oxygen to form an ether linkage) | Modify conformational flexibility and polarity. |

Comprehensive Characterization of Novel Chemical Entities

The unambiguous identification and characterization of newly synthesized derivatives and analogues of this compound are essential. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for elucidating the molecular structure. uobasrah.edu.iq 1H NMR provides information about the number and connectivity of protons, while 13C NMR reveals the carbon skeleton. copernicus.orgnih.gov Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed correlations between protons and carbons, confirming the regiochemistry and stereochemistry of the synthesized compounds. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the O-H stretch of the alcohol, C-N stretching of the amine, and any newly introduced functional groups like carbonyls (C=O) or nitriles (C≡N).

Chiral Chromatography: For stereoisomers, chiral high-performance liquid chromatography (HPLC) is often used to separate and quantify the enantiomers or diastereomers, confirming the stereochemical purity of the final products.

The table below presents hypothetical 13C NMR chemical shift data for the parent compound, this compound, based on known values for similar structures. chemicalbook.com Actual values for synthesized derivatives would vary depending on the specific substitutions.

| Carbon Atom (Hypothetical Assignment) | Expected Chemical Shift (ppm) |

| C2 (CH-OH) | 65-75 |

| C3 (CH-N) | 60-70 |

| C1 (CH3) | 15-25 |

| C4 (CH3) | 10-20 |

| Piperidine C2'/C6' (CH2-N) | 50-60 |

| Piperidine C3'/C5' (CH2) | 25-35 |

| Piperidine C4' (CH2) | 20-30 |

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of piperidine-containing molecules is a cornerstone of pharmaceutical chemistry. nih.gov Future efforts in the synthesis of 3-(Piperidin-1-yl)butan-2-ol should prioritize the principles of green chemistry to enhance sustainability and reduce environmental impact.

Catalytic and Biocatalytic Methods: Traditional synthetic routes often involve harsh reagents and generate significant waste. The development of catalytic methods, employing transition metals or organocatalysts, can offer more efficient and atom-economical pathways. snnu.edu.cn A particularly promising avenue is the exploration of biocatalysis. semanticscholar.org Enzymes, such as lipases or transaminases, could be employed for the stereoselective synthesis of chiral isomers of this compound, a critical aspect for optimizing biological activity. The use of immobilized enzymes can further enhance reusability and process efficiency. semanticscholar.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptflinders.edu.au A multi-step flow process could be designed for the synthesis of this compound, potentially integrating reaction and purification steps to streamline the manufacturing process. mdpi.com

| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |

| Catalytic Methods | Increased efficiency, reduced waste, milder reaction conditions. |

| Biocatalysis | High stereoselectivity, environmentally benign catalysts (enzymes). rug.nl |

| Flow Chemistry | Enhanced safety, scalability, and process control. uc.pt |

Application of Advanced High-Throughput Screening in Molecular Biology

High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid evaluation of large compound libraries against various biological targets. thermofisher.com Given that the piperidine (B6355638) nucleus is a common feature in many approved drugs, this compound and its derivatives would be valuable additions to screening collections. researchgate.net